molecular formula C13H10N2O B1588786 6-Phenylbenzo[d]isoxazol-3-amine CAS No. 268734-42-5

6-Phenylbenzo[d]isoxazol-3-amine

Cat. No.: B1588786
CAS No.: 268734-42-5
M. Wt: 210.23 g/mol
InChI Key: IIDSHOVHFQFLOR-UHFFFAOYSA-N
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Description

6-Phenylbenzo[d]isoxazol-3-amine is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-13-11-7-6-10(8-12(11)16-15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDSHOVHFQFLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431570
Record name 6-phenylbenzo[d]isoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268734-42-5
Record name 6-phenylbenzo[d]isoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Phenylbenzo D Isoxazol 3 Amine and Its Derivatives

Established Synthetic Routes for the Benzisoxazole Core

The benzisoxazole ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.govresearchgate.net These routes can be broadly categorized by the key bond formation that establishes the heterocyclic ring.

Cyclization Reactions in Benzisoxazole Formation

The formation of the benzisoxazole core is predominantly achieved through intramolecular cyclization reactions. A primary and widely used strategy involves the cyclization of ortho-substituted phenols. For instance, the treatment of 2-hydroxyaryl oximes with various reagents can induce a formal dehydration reaction, where the oxime's hydroxyl group is converted into a good leaving group, facilitating the subsequent ring-closing nucleophilic attack by the phenolic oxygen. nih.gov

Another powerful approach is the [3+2] cycloaddition reaction between an aryne and a nitrile oxide. researchgate.net Both of these highly reactive intermediates can be generated in-situ. This method is notable for its ability to form two bonds simultaneously and offers a direct route to functionalized benzisoxazoles under mild conditions. researchgate.net

More recent advancements include transition-metal-catalyzed reactions. Palladium-catalyzed C-H activation and subsequent [4+1] annulation of N-phenoxyacetamides with aldehydes provides an efficient pathway to the benzisoxazole skeleton. researchgate.netrsc.org Additionally, methods such as the decyanative cyclization of 2-nitrophenyl acetonitriles promoted by strong acids like trifluoromethanesulfonic acid (TfOH) have been developed, offering a transition-metal-free alternative. nih.gov

Precursor Chemistry for the Amine Moiety

The introduction of an amine group at the C-3 position of the benzisoxazole ring is a critical step for synthesizing the target compound and its analogues. This can be accomplished through two main strategies: incorporating a nitrogen-bearing precursor during the cyclization or by functionalizing a pre-formed benzisoxazole ring.

The most direct method involves the cyclization of a precursor already containing the necessary nitrogen atom in the correct oxidation state. A common and effective route is the reaction of 2-hydroxybenzonitriles with hydroxylamine (B1172632) or its derivatives, such as hydroxylamine-O-sulfonic acid. researchgate.net This reaction proceeds via addition of hydroxylamine to the nitrile group, followed by an intramolecular cyclization to yield the 3-aminobenzisoxazole product.

Alternatively, direct amination of a benzisoxazole ring can be explored. This can involve transition-metal-catalyzed electrophilic amination. researchgate.net However, such direct functionalizations can sometimes be challenging, facing issues with regioselectivity and yield. Another approach involves the synthesis of 3-(halomethyl)-1,2-benzisoxazoles which can then undergo a sequence of reactions including substitution and amination to install a nitrogen-containing group at the 3-position. nih.gov

Targeted Synthesis of 6-Phenylbenzo[d]isoxazol-3-amine

The synthesis of the specific molecule this compound requires a multi-step approach that combines the formation of the core ring structure with precise functionalization at the C-6 and C-3 positions. The strategic order of these functionalization steps is key to an efficient synthesis.

Strategies for Phenyl Group Incorporation at Position 6

Introducing the phenyl substituent at the C-6 position of the benzisoxazole ring is a key challenge. The most robust and widely employed method for this type of C-C bond formation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgscielo.br This strategy typically involves the coupling of a 6-halo-benzisoxazole intermediate, such as 6-bromobenzo[d]isoxazol-3-amine, with phenylboronic acid or one of its esters. nih.govnih.gov The versatility and functional group tolerance of the Suzuki coupling make it ideal for late-stage functionalization in complex syntheses. organic-chemistry.org

An alternative strategy involves starting with a precursor that already contains the phenyl group. For example, a synthesis could commence from a 4-phenyl substituted phenol, which is then elaborated through subsequent steps to build the benzisoxazole ring. This approach is exemplified in the synthesis of related 6-(substituted phenyl)benzothiazoles, which begin with appropriately substituted anilines that undergo oxidative cyclization. mdpi.com

Modern methods involving direct C-H arylation, catalyzed by transition metals like palladium, also present a potential route. researchgate.netnih.gov This would involve the direct coupling of a benzisoxazole with benzene (B151609) or a phenyl-containing reagent, though controlling regioselectivity can be a significant challenge.

Amination Approaches at Position 3

As discussed in the general context (2.1.2), the 3-amino group is most efficiently installed during the ring formation step. For the targeted synthesis of this compound, the most logical approach is the cyclization of a 2-hydroxy-5-phenylbenzonitrile intermediate. This precursor, containing the required phenyl group at the correct position, can be reacted with hydroxylamine to directly form the final 3-amino-6-phenylbenzisoxazole ring system in a single, efficient step. researchgate.net This circumvents the need for potentially lower-yielding post-cyclization amination reactions.

Multi-Step Reaction Sequences and Optimization

A plausible and efficient multi-step synthesis for this compound can be designed by combining the aforementioned strategies. The most logical sequence involves building a functionalized benzene ring precursor and performing the key Suzuki coupling prior to the final ring-forming cyclization. This approach ensures high convergence and avoids carrying sensitive functionalities through multiple steps.

A proposed synthetic sequence is outlined below:

Proposed Synthetic Route for this compound

Step Starting Material Transformation Reagents and Conditions Product
1 4-Bromophenol Nitration HNO₃, H₂SO₄ 4-Bromo-2-nitrophenol

The conditions for the key reactions in this sequence are well-established in organic synthesis. The table below summarizes typical conditions for the Suzuki coupling and the final cyclization, based on analogous reactions reported in the literature.

Typical Conditions for Key Synthetic Steps

Reaction Type Catalyst/Reagents Base Solvent System Temperature Reference
Suzuki Coupling Pd(OAc)₂, PPh₃ or other phosphine (B1218219) ligands; Pd(PPh₃)₄ K₂CO₃, Na₂CO₃, KOH Toluene, Dioxane, DMF, often with H₂O Room Temp to Reflux organic-chemistry.org, scielo.br
3-Aminobenzisoxazole Formation Hydroxylamine-O-sulfonic acid or NH₂OH·HCl NaOH, NaOEt, K₂CO₃ Ethanol (B145695), Methanol, DMF Room Temp to Reflux researchgate.net

This optimized pathway leverages a highly reliable cross-coupling reaction to install the C-6 phenyl group onto a versatile brominated intermediate. The final cyclization step then efficiently constructs the desired 3-aminobenzisoxazole core, providing a logical and effective route to the target compound.

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of the benzisoxazole scaffold, particularly substituted variants like this compound, has evolved to incorporate sophisticated and efficient methodologies. These advanced techniques aim to improve yield, purity, and accessibility of these compounds.

Catalytic Approaches in Benzisoxazole Synthesis (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of the this compound core. These reactions facilitate the crucial carbon-carbon bond formation between a benzisoxazole precursor and a phenyl group. A common strategy involves the Suzuki coupling, which utilizes a palladium catalyst to couple a boronic acid derivative with a halide. For instance, the synthesis of 6-aryl-3-amino-1,2-benzisoxazoles has been achieved through a palladium-catalyzed Suzuki coupling of 6-bromo-3-amino-1,2-benzisoxazole with various arylboronic acids.

Another powerful palladium-catalyzed method is the Buchwald-Hartwig amination, which can be employed for the introduction of the amine group at the 3-position of the benzisoxazole ring. Furthermore, palladium-catalyzed annulation of 2-halobenzonitriles with hydroxylamine has been reported for the synthesis of 3-amino-1,2-benzisoxazoles. This approach offers a direct route to the aminobenzisoxazole core structure.

The choice of catalyst, ligands, and reaction conditions is critical for the success of these transformations. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection of an appropriate phosphine ligand, such as XPhos or SPhos, can significantly influence the reaction's efficiency and substrate scope.

Table 1: Examples of Palladium-Catalyzed Reactions in Benzisoxazole Synthesis

Reaction TypeCatalyst/LigandSubstratesKey Feature
Suzuki CouplingPd(dppf)Cl₂6-bromo-3-amino-1,2-benzisoxazole, Phenylboronic acidForms the C-C bond for the phenyl substituent.
AnnulationPd(OAc)₂ / XPhos2-halobenzonitrile, HydroxylamineDirect synthesis of the 3-aminobenzisoxazole core.

One-Pot Reaction Strategies and Green Chemistry Considerations

From a green chemistry perspective, the focus is on utilizing environmentally benign solvents, reducing energy consumption, and improving atom economy. Researchers are exploring the use of greener solvents like water or ethanol in the synthesis of benzisoxazoles. Catalytic systems, particularly those involving palladium, contribute to green chemistry principles by enabling reactions with high atom economy and reducing the need for stoichiometric reagents.

Purification and Isolation Methodologies for Benzisoxazole Compounds

The purification and isolation of benzisoxazole compounds, including this compound, are critical steps to ensure the high purity of the final product. The most common technique employed is column chromatography on silica (B1680970) gel. A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is typically used to separate the desired compound from reaction byproducts and unreacted starting materials.

Following chromatographic purification, recrystallization is often performed to obtain highly pure crystalline material. The choice of solvent for recrystallization is crucial and is determined by the solubility of the benzisoxazole derivative. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexane. The purity of the isolated compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Derivatization Strategies of this compound

The derivatization of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties. Modifications can be strategically introduced at two primary locations: the phenyl moiety and the amine group.

Functionalization at the Phenyl Moiety

The phenyl ring at the 6-position of the benzisoxazole core is a prime site for introducing structural diversity. Standard electrophilic aromatic substitution reactions can be employed to install a variety of functional groups. For example, nitration followed by reduction can introduce an amino group, which can be further modified. Halogenation, such as bromination or chlorination, can provide a handle for subsequent cross-coupling reactions to introduce new aryl or alkyl groups.

Table 2: Potential Functionalization Reactions at the Phenyl Moiety

ReactionReagentsPotential Functional Group
NitrationHNO₃, H₂SO₄-NO₂
HalogenationNBS or NCS-Br or -Cl
Friedel-Crafts AcylationAcyl chloride, AlCl₃-C(O)R

Chemical Modifications at the Amine Group

The primary amine group at the 3-position is a versatile functional handle for a wide range of chemical transformations. Acylation of the amine with acyl chlorides or anhydrides can be used to introduce various amide functionalities. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. N-alkylation can be achieved through reactions with alkyl halides, and reductive amination with aldehydes or ketones can be used to introduce substituted alkyl groups. These modifications can significantly impact the electronic and steric properties of the molecule.

The reactivity of the 3-amino group allows for the construction of a diverse library of derivatives. For instance, reaction with isocyanates or isothiocyanates can lead to the formation of ureas and thioureas, respectively. These derivatization strategies are crucial for exploring the chemical space around the this compound scaffold.

Table 3: Common Chemical Modifications at the 3-Amine Group

ReactionReagentsResulting Functional Group
AcylationAcyl chloride or AnhydrideAmide
SulfonylationSulfonyl chlorideSulfonamide
N-AlkylationAlkyl halide, BaseSecondary or Tertiary Amine
Reductive AminationAldehyde or Ketone, NaBH₃CNSubstituted Amine
Urea (B33335) FormationIsocyanateUrea

Analog Synthesis and Structural Diversification

The synthesis of analogs and the structural diversification of the benzo[d]isoxazole core are crucial for exploring the structure-activity relationships (SAR) of these compounds. Researchers employ various strategies to modify the parent structure, aiming to enhance desired properties.

One key area of diversification involves the modification of the 3-amino group. A novel two-step procedure has been developed for the synthesis of 3-amino-5-substituted-isoxazoles, which are valuable precursors. researchgate.net This method starts with readily available 3-bromoisoxazolines, which react with various amines in the presence of a base to afford 3-aminoisoxazolines. A subsequent oxidation step provides the target 3-aminoisoxazoles in high yields. researchgate.net This approach allows for the introduction of a wide range of substituents at the amino position, facilitating extensive SAR studies.

Another strategy focuses on reactions with the 3-amino group of a related compound, 5-methylisoxazol-3-amine, using activated enol ethers. imist.ma When reacted with diethyl ethoxymethylenemalonates, the initial isoxazolyl enamine intermediates undergo cyclization to yield isoxazolopyrimidinones. imist.ma This transformation effectively creates a fused heterocyclic system, significantly altering the shape and electronic properties of the original scaffold.

In a targeted effort to develop potent inhibitors, a series of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives were synthesized and evaluated. nih.gov Starting from an in-house library screening, structure-based optimization led to the identification of highly potent and selective compounds. nih.gov This demonstrates a classic drug discovery approach where systematic structural modifications are made to a hit compound to improve its biological activity. The research highlighted two promising lead compounds, 11d and 11h , which showed significant inhibitory potential. nih.gov

The diversification of the isoxazole (B147169) scaffold is not limited to the amino group. The core ring system itself can be constructed through various methods that tolerate diverse functional groups. The 1,3-dipolar cycloaddition reaction, for instance, is a powerful tool for synthesizing 3,5-disubstituted isoxazoles from terminal alkynes and nitrile oxides, allowing for a high degree of structural variety in the final products. nih.govnih.gov

Table 1: Strategies for Structural Diversification of the Isoxazole Scaffold

Strategy Starting Material(s) Key Transformation Resulting Structure Reference(s)
N-substitution of 3-amino group 3-Bromoisoxazolines, Various amines Nucleophilic substitution, Oxidation 3-Aminoisoxazoles with diverse N-substituents researchgate.net
Fused ring formation 5-Methylisoxazol-3-amine, Diethyl ethoxymethylenemalonate Condensation, Cyclization Isoxazolopyrimidinones imist.ma
Structure-based optimization N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine core Systematic modification of substituents Optimized potent inhibitors (e.g., 11d, 11h) nih.gov
Core isoxazole synthesis Terminal alkynes, Nitrile oxides 1,3-dipolar cycloaddition 3,5-Disubstituted isoxazoles nih.govnih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms behind the synthesis of this compound and its derivatives is fundamental for optimizing reaction conditions and expanding their synthetic utility.

A plausible mechanism has been proposed for the synthesis of isoxazol-5(4H)-one derivatives, which often serve as key intermediates. mdpi.compreprints.org This one-pot, three-component reaction is catalyzed by propylamine-functionalized cellulose (B213188) and involves a β-keto ester, hydroxylamine hydrochloride, and an aldehyde. The mechanism is believed to proceed through several steps:

The β-keto ester and hydroxylamine hydrochloride first react to form a Schiff base intermediate.

This intermediate cyclizes to generate a 3-substituted-isoxazole-5(4H)-one.

In the presence of the amine catalyst, the cyclic intermediate enolizes.

Finally, a Knoevenagel condensation between the enolized isoxazolone and the aldehyde yields the final 3,4-disubstituted isoxazol-5(4H)-one product. mdpi.com

The reaction of 5-methylisoxazol-3-amine with activated enol ethers like diethyl ethoxymethylenemalonate also follows a well-defined mechanistic pathway. imist.ma The reaction begins with a nucleophilic attack by the NH2 group of the isoxazol-amine onto the electron-deficient carbon of the enol ether, which is attached to the ethoxy group. imist.ma This condensation is followed by an intramolecular cyclization where the nitrogen attacks one of the ester carbonyl groups, leading to the formation of the fused isoxazolopyrimidinone ring system. imist.ma

One of the most classic and versatile methods for forming the isoxazole ring is the 1,3-dipolar cycloaddition reaction. nih.gov The key reactive intermediate in this transformation is a nitrile oxide, which can be generated in situ from various precursors, such as oximes (using an oxidant like N-chlorosuccinimide) or hydroximoyl chlorides. nih.govnih.gov This highly reactive dipole then readily reacts with a dipolarophile, typically a terminal alkyne, in a concerted cycloaddition to regiospecifically form the 3,5-disubstituted isoxazole ring. nih.gov The efficiency and functional group tolerance of this reaction make it a cornerstone of isoxazole synthesis.

Table 2: Mechanistic Overview of Key Synthetic Transformations

Reaction Type Key Intermediate(s) Catalyst/Reagent Mechanistic Steps Reference(s)
Three-component Isoxazol-5(4H)-one Synthesis Schiff base, Enolized isoxazolone Amine-functionalized cellulose Condensation, Cyclization, Knoevenagel condensation mdpi.compreprints.org
Isoxazolopyrimidinone Formation Isoxazolyl enamine Heat (refluxing xylene) Nucleophilic attack, Intramolecular cyclization imist.ma
1,3-Dipolar Cycloaddition Nitrile oxide Oxidant (e.g., NCS), Base Generation of nitrile oxide dipole, Concerted cycloaddition with alkyne nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the elucidation of the molecular architecture of 6-Phenylbenzo[d]isoxazol-3-amine. Both ¹H and ¹³C NMR spectroscopy are leveraged to map the connectivity of atoms within the molecule, providing definitive evidence for its structural integrity.

Regrettably, specific, publicly available ¹H and ¹³C NMR spectral data for this compound are not available in the surveyed scientific literature or databases. However, based on established principles of NMR spectroscopy and analysis of structurally related compounds, a theoretical framework for its spectral characteristics can be proposed.

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the phenyl ring and the benzisoxazole core. The chemical shifts and coupling patterns of the aromatic protons would provide critical information regarding the substitution pattern. The protons on the phenyl group would likely appear as a complex multiplet in the aromatic region of the spectrum. The protons on the benzo-fused ring of the isoxazole (B147169) would also present as distinct aromatic signals, with their specific shifts and couplings influenced by the positions of the phenyl and amine substituents. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum would complement the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The spectrum would be expected to show signals for the carbons of the phenyl ring and the benzisoxazole moiety. The chemical shifts of the carbon atoms in the benzisoxazole core, particularly the carbon bearing the amino group (C3) and the carbon attached to the phenyl group (C6), would be of significant diagnostic value.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amine (NH₂)broad singlet-
Aromatic (Phenyl & Benzisoxazole)multipletAromatic region

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry) for Molecular Identity

Mass spectrometry (MS) is a powerful analytical technique utilized to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which serves as a robust confirmation of the compound's molecular formula.

The fragmentation pattern observed in the mass spectrum would also offer structural insights. The cleavage of the isoxazole ring and the loss of the amino or phenyl groups would result in characteristic fragment ions, further corroborating the proposed structure.

Table 2: Molecular Identity Data for this compound

Parameter Value
Molecular FormulaC₁₃H₁₀N₂O
Molecular Weight (Calculated)210.23 g/mol
Exact Mass (Calculated)210.0793 u

Chromatographic Methods (e.g., High-Performance Liquid Chromatography) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable chromatographic technique for the assessment of the purity of this compound. By employing a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities, starting materials, or by-products that may be present.

A typical HPLC analysis of this compound would involve dissolving the sample in an appropriate solvent and injecting it into the HPLC system. The retention time of the main peak, corresponding to the compound of interest, would be a characteristic parameter under specific chromatographic conditions. The purity of the sample is determined by integrating the area of all observed peaks, with the area of the main peak relative to the total area representing the purity percentage.

Although specific HPLC chromatograms for this compound are not found in the public scientific literature, a standard quality control analysis would aim for a purity level exceeding 95%, and often greater than 98%, for use in further research applications. The choice of detector, such as a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance, is crucial for sensitive and accurate detection.

Table 3: Illustrative HPLC Purity Assessment Parameters for this compound (Note: This table is illustrative and not based on specific experimental data)

Parameter Typical Condition/Value
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water gradient
Detector UV-Vis
Retention Time Dependent on specific method
Purity Specification >95%

Computational Chemistry and Molecular Modeling Studies of 6 Phenylbenzo D Isoxazol 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules like 6-Phenylbenzo[d]isoxazol-3-amine. DFT allows for the detailed analysis of a molecule's electronic structure, which is fundamental to its chemical reactivity and physical properties. nih.govresearchgate.net

The electronic properties of a molecule are crucial in determining its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO is known as the band gap, which is a measure of the molecule's chemical reactivity and kinetic stability. nih.govshd-pub.org.rs

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
Band Gap (ΔE)4.7

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and bonding interactions within a molecule. shd-pub.org.rsresearchgate.net It provides a detailed picture of the delocalization of electron density between filled and unfilled orbitals, which is crucial for understanding intramolecular and intermolecular interactions.

For this compound, NBO analysis could reveal the nature of the bonding within the fused ring system and the phenyl substituent. It can quantify the stability arising from hyperconjugative interactions, such as the donation of electron density from a lone pair orbital to an antibonding orbital. This type of analysis has been performed on similar heterocyclic systems, like 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, to understand the effects of different substituents on the electronic structure. researchgate.net A hypothetical summary of NBO analysis findings for this compound is shown in Table 2, illustrating the kind of stabilization energies that would be calculated.

Table 2: Hypothetical NBO Analysis for this compound (Illustrative Interactions)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (1) N(2)π* (C7a-C3a)25.4
π (C4-C5)π* (C6-C7)18.2
LP (1) O(1)σ* (N2-C3)15.8

Topological analysis of the molecular electron density, often performed using the theory of Atoms in Molecules (AIM), provides a rigorous definition of atoms, bonds, and molecular structure based on the topology of the electron density. This method can identify and characterize bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, can reveal the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds).

For this compound, a topological analysis could precisely describe the bonding within the benzisoxazole core and the phenyl ring, as well as any intramolecular hydrogen bonds that might be present. This level of detail is crucial for a complete understanding of the molecule's structure and stability.

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations can provide detailed insights into the specific interactions between a ligand and the amino acid residues in the active site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, studies on related isoxazole (B147169) derivatives have used molecular docking to understand their binding to enzymes like cyclooxygenases (COX). nih.gov

In a hypothetical docking study of this compound with a target protein, the amino group and the isoxazole nitrogen could act as hydrogen bond donors or acceptors, while the phenyl ring could engage in hydrophobic or π-π stacking interactions. Table 3 provides a hypothetical summary of the types of interactions that might be observed.

Table 3: Hypothetical Ligand-Protein Interactions for this compound

Amino Acid ResidueType of Interaction
Asp121Hydrogen Bond
Phe210π-π Stacking
Leu352Hydrophobic
Tyr355Hydrogen Bond

A key outcome of molecular docking is the prediction of the binding affinity, often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and thus a higher binding affinity. By comparing the docking scores of a compound against different protein targets, it is also possible to predict its binding selectivity.

For instance, docking studies on N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been used to assess their potency and selectivity as inhibitors of the TRIM24 bromodomain. nih.gov While specific binding affinity data for this compound is not available in the provided search results, a hypothetical comparison of its binding affinity against two related protein targets is shown in Table 4 to illustrate how such data would be presented.

Table 4: Hypothetical Predicted Binding Affinity for this compound

Protein TargetPredicted Binding Affinity (kcal/mol)
Protein A-8.5
Protein B-6.2

Homology Modeling for Target Protein Structures

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein of interest (the "target") based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). This method is particularly valuable when the crystal structure of the target protein has not been determined. For a compound like this compound, identifying its biological targets is a crucial first step in understanding its mechanism of action. Once a potential protein target is identified, and if its experimental structure is unavailable, homology modeling can be employed to build a reliable 3D model.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the conformational changes of molecules and their interactions with their biological targets.

Conformational Stability and Dynamics

The conformational flexibility of a small molecule like this compound is a critical determinant of its biological activity. MD simulations can be used to explore the potential energy surface of the molecule and identify its low-energy, stable conformations. By simulating the molecule in a solvent environment (typically water), researchers can observe how the molecule behaves and changes its shape over time. This information is crucial for understanding how the molecule might bind to a receptor, as the binding-competent conformation may not be the lowest energy state in solution. Although specific MD simulation studies on the conformational dynamics of this compound are not detailed in the provided search results, the general methodology is widely applied in drug discovery to understand the dynamic nature of ligands.

Ligand-Target Complex Stability and Interactions

Once a potential binding mode of this compound to its target protein is proposed (for instance, through molecular docking), MD simulations are employed to assess the stability of this complex. These simulations can reveal whether the ligand remains bound to the active site or dissociates over the simulation time. Furthermore, MD simulations provide a dynamic picture of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Analysis of the simulation trajectory can highlight which residues of the protein are most critical for binding and how water molecules may mediate the interaction. While a specific application of MD simulations to a this compound-target complex is not available in the provided literature, this technique is a standard and indispensable tool for validating docking poses and refining our understanding of ligand-receptor interactions at an atomic level.

In Silico Pharmacokinetic and Pharmacodynamic Profiling

In silico methods are extensively used in the early stages of drug discovery to predict the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound. These predictions help in prioritizing compounds with favorable profiles for further experimental testing.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction

ADMET properties are crucial for the success of a drug candidate. Computational models can predict various ADMET parameters for this compound. These predictions are based on the molecule's physicochemical properties and structure.

ADMET Parameter Predicted Property for this compound (Illustrative)
Absorption
Human Intestinal Absorption (HIA)Good
Caco-2 PermeabilityModerate
P-glycoprotein (P-gp) SubstrateNo
Distribution
Blood-Brain Barrier (BBB) PenetrationYes
Plasma Protein Binding (PPB)High
Metabolism
Cytochrome P450 (CYP) 2D6 InhibitionPossible
Cytochrome P450 (CYP) 3A4 InhibitionUnlikely
Excretion
Renal Organic Cation TransporterSubstrate
Toxicity
hERG InhibitionLow risk
Ames MutagenicityNon-mutagenic

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. Several rule-based filters are used for this assessment, with Lipinski's Rule of Five being the most common.

Lipinski's Rule of Five for this compound

Property Value (Predicted) Lipinski's Rule (Violation if) Violation
Molecular Weight210.24 g/mol > 500No
LogP (octanol-water partition coefficient)2.8> 5No
Hydrogen Bond Donors1 (from the amine group)> 5No
Hydrogen Bond Acceptors3 (from the isoxazole nitrogen and oxygen, and the amine nitrogen)> 10No

Based on these predictions, this compound does not violate any of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability. Other drug-likeness rules, such as Ghose's filter, Veber's rule, and Egan's rule, can also be applied to further assess its potential as a drug candidate.

Investigation of Non-Linear Optical (NLO) Properties

A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific research focused on the non-linear optical (NLO) properties of this compound. While computational studies, particularly those employing Density Functional Theory (DFT), are common for characterizing the NLO response of novel organic molecules, no such investigations have been published for this particular compound.

Generally, the exploration of NLO properties involves calculating key parameters such as the first and second hyperpolarizabilities (β and γ, respectively). These calculations help in understanding the potential of a molecule for applications in optoelectronics and photonics. The molecular structure, including the presence of donor-acceptor groups and extended π-conjugation, significantly influences these properties.

Although studies exist for derivatives of the parent benzo[d]isoxazole ring system, the specific contribution of the 6-phenyl and 3-amine substituents on the NLO response of the core structure has not been computationally modeled or experimentally verified. Therefore, no detailed research findings or data tables on the NLO properties of this compound can be presented at this time. Further theoretical and experimental work is required to elucidate the NLO characteristics of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of the Phenyl Substituent at Position 6 on Biological Activity

The phenyl group at the 6-position of the benzo[d]isoxazole core is a critical determinant of the molecule's biological activity. Modifications to this phenyl ring, in terms of its electronic nature and steric bulk, can profoundly influence the compound's interaction with its biological targets.

Electronic Effects of Phenyl Ring Modifications

The electronic properties of the phenyl substituent at position 6 play a significant role in modulating the biological activity of 6-Phenylbenzo[d]isoxazol-3-amine derivatives. The introduction of electron-donating or electron-withdrawing groups onto this phenyl ring can alter the electron density of the entire molecule, thereby affecting its binding affinity to target proteins.

For instance, studies on related isoxazole-containing compounds have shown that the presence of electron-withdrawing groups, such as a nitro group, can lead to good anti-inflammatory activity. nih.gov Conversely, derivatives with electron-donating groups like methyl or methoxy (B1213986) substituents have demonstrated prominent antioxidant activity. nih.gov The presence of fluorine or a trifluoromethyl group at the fourth position of a phenyl ring attached to an isoxazole (B147169) core has been shown to promote cytotoxicity in cancer cell lines. nih.gov

These findings suggest that the electronic landscape of the 6-phenyl substituent is a key factor in tuning the pharmacological profile of this compound analogs. The specific electronic modification required for optimal activity is dependent on the therapeutic target.

Steric and Aromatic Contributions of the Phenyl Group

The steric and aromatic characteristics of the phenyl group at position 6 are also crucial for biological activity. The size, shape, and conformational flexibility of this group can dictate how the molecule fits into the binding pocket of a target protein.

In a study of 6-chloro-1-phenylbenzazepines, a related class of compounds, it was found that a C-3′ methyl substituent on the phenyl ring was critical for dopamine (B1211576) D1 receptor affinity. mdpi.com This highlights the importance of specific steric features for receptor recognition. The aromatic nature of the phenyl ring allows for potential π-π stacking interactions with aromatic amino acid residues in the binding site, further contributing to binding affinity.

Role of the Amine Moiety at Position 3 in Biological Target Interactions

The amine group at the 3-position of the benzo[d]isoxazole ring is a key pharmacophoric feature, playing a pivotal role in mediating interactions with biological targets. Its ability to participate in hydrogen bonding and electrostatic interactions is fundamental to the molecule's biological activity.

Hydrogen Bonding Capacity and Electrostatic Interactions

The primary amine at position 3 is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. This dual capacity allows it to form strong and specific interactions with amino acid residues in the binding sites of target proteins. These hydrogen bonds are crucial for anchoring the molecule in the correct orientation for optimal biological effect.

Significance of Primary Amine Functionality

The primary nature of the amine at position 3 is often critical for its biological function. In some cases, substitution of the amine hydrogens can lead to a significant decrease or complete loss of activity, indicating that both hydrogen atoms are essential for the interaction with the target.

However, in other instances, modification of the primary amine to a secondary or tertiary amine can be beneficial. For example, in a series of 6-chloro-1-phenylbenzazepines, N-methyl substituted compounds showed higher D1 receptor affinity than their N-H or N-allyl counterparts. mdpi.com This suggests that for certain targets, the introduction of small alkyl groups on the amine can enhance binding, possibly by filling a hydrophobic pocket or by altering the electronic properties of the nitrogen atom.

Influence of Benzisoxazole Ring System Modifications

The benzisoxazole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. nih.gov Modifications to this heterocyclic ring system can have a profound impact on the biological activity and physicochemical properties of the molecule.

Introducing substituents onto the benzene (B151609) portion of the benzisoxazole ring can modulate its electronic and steric properties. For instance, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity, although it also increased neurotoxicity. nih.gov Conversely, the substitution of a sulfamoyl group at the same position led to a decrease in activity. nih.gov

Effects of Ring Fusion on Activity

The fusion of a benzene ring to the isoxazole moiety to form the benzo[d]isoxazole scaffold is a critical determinant of its biological activity. This fusion creates a more rigid and planar structure, which can enhance binding affinity to biological targets. For instance, in a study of hypoxia-inducible factor (HIF)-1α inhibitors, the benzo[d]isoxazole-3-carboxamide structure was found to be crucial for activity, with the removal of the fused benzene ring leading to a loss of inhibitory function. nih.gov This underscores the importance of the fused ring system in orienting the key interacting groups for effective target engagement. The aromaticity of the benzisoxazole system contributes to its relative stability, a property that is essential for its role as a scaffold in medicinal chemistry.

Strategic Positioning of Functional Groups

The placement of functional groups on the benzo[d]isoxazole ring system dramatically influences the compound's biological profile. The 3-amino group and the 6-phenyl substituent of the target compound are key features to consider.

The 3-amino group is a common feature in many biologically active benzo[d]isoxazole derivatives. In a series of 3-amino-benzo[d]isoxazoles evaluated as receptor tyrosine kinase (RTK) inhibitors, the 3-amino group was a central part of the pharmacophore. researchgate.net The basicity and hydrogen-bonding capacity of the amino group can be critical for interactions with amino acid residues in the active site of target proteins.

The 6-phenyl substituent is less commonly studied. However, research on other 6-substituted benzo[d]isoxazole analogs provides some insights. For example, in a series of novel benzo[d]isoxazole derivatives synthesized as potential anticonvulsants, various substituents were explored, although a phenyl group at position 6 was not included. acs.org In another study on urea (B33335) and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, the presence of electron-withdrawing groups was found to be favorable for antimicrobial activity. nih.gov The introduction of a bulky, hydrophobic phenyl group at the C6 position would significantly alter the steric and electronic properties of the molecule, likely influencing its target specificity and pharmacokinetic profile. The phenyl ring could engage in π-π stacking or hydrophobic interactions within a protein binding pocket.

To illustrate the impact of substitutions, the following table summarizes the activity of some benzo[d]isoxazole derivatives with variations at different positions.

Compound IDR1R2R3Biological ActivityReference
1 HHCONH-PhHIF-1α Inhibition (IC50 = 0.31 μM) nih.gov
2 HHCONH-Ph (p-dimethylamino)HIF-1α Inhibition (IC50 = 24 nM) nih.gov
3 HHCONH-Ph (p-acetyl)HIF-1α Inhibition (IC50 = 24 nM) nih.gov
4 HF3-(piperidin-4-yl)Antimicrobial Activity nih.gov

Conformational Analysis and its Correlation with Biological Outcomes

Co-crystal structures of benzo[d]isoxazole-containing compounds in complex with their protein targets offer valuable insights into their bioactive conformations. For example, the crystal structure of a benzo[d]isoxazole derivative bound to the BRD4(1) bromodomain revealed the specific interactions that stabilize the complex, providing a structural basis for optimizing inhibitors. nih.gov Although a crystal structure for this compound is not publicly available, computational modeling techniques such as Density Functional Theory (DFT) could be employed to predict its likely low-energy conformations. Such studies on related benzothiazole (B30560) derivatives have been used to understand their conformational preferences and spectroscopic features. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of new compounds and to guide the design of more potent analogs.

While a specific QSAR model for this compound has not been reported, studies on related isoxazole and benzoxazole (B165842) derivatives demonstrate the utility of this approach. For instance, a 3D-QSAR model was developed for a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists. This model, which utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), identified key steric and electrostatic features required for high affinity. mdpi.com The models generated contour maps that highlighted regions where bulky or electronegative groups would enhance or diminish activity.

Another study developed a 3D-QSAR model for benzo[d]oxazol-2(3H)-one derivatives as selective aldehyde dehydrogenase 1A1 inhibitors. nih.gov This model was used in conjunction with scaffold hopping to design new inhibitors with predicted high potency. A similar approach could be applied to a series of this compound analogs to build a predictive QSAR model. Key molecular descriptors that would likely be important for such a model include:

Topological descriptors: Molecular connectivity indices, shape indices.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP.

The development of a robust QSAR model would require a dataset of structurally related compounds with experimentally determined biological activities. The following table provides a hypothetical example of the types of descriptors that would be used in a QSAR study.

CompoundLogPMolar RefractivityDipole MomentBiological Activity (IC50)
Analog 13.595.22.1 D150 nM
Analog 24.1102.51.8 D85 nM
Analog 32.988.73.5 D500 nM

Biological Activity and Mechanistic Studies

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a cornerstone of drug discovery. Research into 6-Phenylbenzo[d]isoxazol-3-amine and its analogues has explored its potential as an inhibitor of several enzymes implicated in a range of physiological and pathological processes.

Acetylcholinesterase (AChE) Inhibition and Neurodegenerative Disease Relevance

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease. While research into the broader class of isoxazole (B147169) derivatives has shown promise in this area, specific studies on this compound's direct inhibitory effects on AChE are not extensively detailed in the currently available literature. However, related pyrrolo-isoxazole benzoic acid derivatives have demonstrated potent AChE inhibitory activity, with some compounds showing higher inhibitory potential than the standard drug donepezil nih.gov. This suggests that the isoxazole scaffold is a promising starting point for the development of novel AChE inhibitors.

Cyclooxygenase-2 (COX-2) Inhibition and Anti-Inflammatory Effects

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. The isoxazole ring is a key structural feature in some selective COX-2 inhibitors nih.gov. Research on various isoxazole derivatives has indicated their potential to selectively inhibit the COX-2 enzyme over COX-1 nih.gov. While direct and detailed inhibitory data for this compound on COX-2 is not specified, the general activity of the isoxazole class suggests this could be a potential area of biological activity for the compound.

Nicotinamide Phosphoribosyltransferase (NAMPT) Activation and Metabolic Pathways

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, playing a vital role in cellular metabolism and energy homeostasis. Currently, there is no specific research available that details the activation of NAMPT by this compound.

Sphingomyelin Synthase 2 (SMS2) Inhibition in Inflammatory Diseases

Sphingomyelin synthase 2 (SMS2) has emerged as a therapeutic target for chronic inflammatory diseases nih.gov. Inhibition of this enzyme can modulate cellular levels of sphingomyelin and other bioactive lipids. Studies have identified 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as potent and selective inhibitors of human SMS2 nih.gov. These related compounds have been shown to reduce chronic inflammation in animal models nih.gov. Although these findings concern derivatives and not this compound itself, they highlight the potential of the benzo[d]isoxazol-3-amine core structure to interact with and inhibit SMS2.

Compound Class Target Enzyme Biological Relevance Key Findings
4-Benzyloxybenzo[d]isoxazole-3-amine derivativesSphingomyelin Synthase 2 (SMS2)Chronic InflammationPotent and selective inhibition of human SMS2; reduction of chronic inflammation in vivo. nih.gov

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a strategy to combat these infections. Research has shown that a structurally similar compound, 6-phenylbenzo[d]thiazole-2-amine, which is a thiazole analogue of the compound of interest, is a potent inhibitor of urease nih.gov. This finding suggests that the 6-phenylbenzo scaffold may be a valuable component in the design of urease inhibitors.

Receptor Binding and Ligand Interactions

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While the specific receptor binding profile of this compound is not extensively documented, the broader isoxazole class has been investigated for its ability to act as ligands for various receptors. For instance, certain trisubstituted isoxazoles have been identified as allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a target for autoimmune diseases. Additionally, other isoxazole-based compounds have been studied as modulators of AMPA receptors, which are involved in synaptic transmission in the central nervous system. These studies underscore the versatility of the isoxazole scaffold in interacting with diverse receptor types. However, direct evidence of this compound's binding affinity and interaction with specific receptors is not available in the reviewed literature.

Neurotransmitter Receptor Binding Profile

No specific studies detailing the neurotransmitter receptor binding profile for this compound were identified. Research on other derivatives, such as 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, has shown interaction with serotonin (B10506) and dopamine (B1211576) receptors, but these findings cannot be attributed to the phenyl-substituted amine derivative.

Vanilloid Receptor 1 (TRPV1) Ligand Activity for Pain Modulation

There is no available data to confirm or deny the activity of this compound as a ligand for the TRPV1 receptor. Studies have been conducted on isoxazole-3-carboxamide derivatives as TRPV1 antagonists, but these compounds are structurally different from the 3-amine target compound nih.gov.

Cellular Pathway Modulation

Hypoxia-Inducible Factor-1α (HIF-1α) Transcription Inhibition and Antitumor Effects

Research has identified benzo[d]isoxazole analogues as inhibitors of HIF-1α transcription, a key factor in tumor development nih.govnih.gov. A study detailed the synthesis and evaluation of 26 N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, with some showing potent inhibitory activity nih.govnih.gov. However, this research focused on derivatives with a carboxamide group at the 3-position, not an amine group. Therefore, there is no direct evidence that this compound inhibits HIF-1α transcription.

Cell Cycle Regulation and Apoptosis Induction in Cancer Cells

While various isoxazole derivatives have been shown to possess anti-cancer properties by inducing cell cycle arrest and apoptosis, no studies were found that specifically investigated these effects for this compound ijpca.orgnih.govresearchgate.net. For instance, research on certain isoxazole derivatives of N-(benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine demonstrated G2/M cell cycle arrest in colon cancer cells researchgate.netsemanticscholar.org. Similarly, novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been shown to inhibit the proliferation of prostate and lung cancer cells nih.gov. These findings are specific to the studied compounds and cannot be extrapolated to this compound.

p53 Activation and Mitochondrial-Dependent Apoptosis Pathways

The activation of the p53 tumor suppressor protein is a mechanism identified for some complex isoxazole-containing molecules. Studies have shown that certain derivatives can increase p53 levels, alter the balance of mitochondrial proteins like Bcl-2 and Bax, and induce apoptosis researchgate.netsemanticscholar.orgconsensus.app. However, this mechanistic pathway has not been documented specifically for this compound.

Impact on DNA Damage Response Kinases (e.g., ATM, ATR, DNA-PK)

No information was found linking this compound to the modulation of DNA damage response kinases such as ATM, ATR, or DNA-PK. While the inhibition of these kinases is a strategy in cancer therapy, there is no evidence to suggest the involvement of the specified compound in this pathway nih.govresearchgate.net.

Antimicrobial and Antifungal Activity

The isoxazole moiety is a component of various compounds that have been investigated for their efficacy against a range of microbial pathogens.

Antibacterial Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

There is no specific data available in the reviewed literature concerning the antibacterial efficacy of this compound against bacterial strains such as Staphylococcus aureus or Escherichia coli. However, the broader class of benzoisoxazole derivatives has been a subject of interest in the development of new antibacterial agents. For instance, research on other benzisoxazoles, such as 3,6-dihydroxy-1,2-benzisoxazole, has shown potent activity against multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii nih.gov. Studies on different isoxazole derivatives have also reported varying degrees of antibacterial action against both Gram-positive and Gram-negative bacteria researchgate.netresearchgate.net.

Antifungal Spectrum against Fungal Pathogens (e.g., Candida albicans, Aspergillus clavatus)

Specific studies on the antifungal spectrum of this compound against fungal pathogens like Candida albicans or Aspergillus clavatus were not found. Research on related structures, such as other novel isoxazole-based derivatives, has demonstrated selective antifungal activity against C. albicans nih.gov. For example, certain 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives have shown a broad antifungal spectrum nih.gov. The antifungal potential of isoxazole-containing compounds is an active area of investigation researchgate.net.

Mechanisms of Antimicrobial Action (e.g., Bacterial Cell Wall Synthesis Inhibition)

The precise mechanism of antimicrobial action for this compound is not documented. For related compounds, the mechanism can vary. For example, the antibacterial activity of 3,6-dihydroxy-1,2-benzisoxazole is suggested to be antagonized by 4-hydroxybenzoate, pointing towards a mechanism involving the inhibition of enzymes that utilize this substrate nih.gov. For other classes of antibiotics that contain different heterocyclic rings, mechanisms can include the inhibition of nucleic acid and protein biosynthesis in the bacterial cell wall.

Antiprotozoal Activities (e.g., Anti-leishmanial, Anti-malarial)

While specific data for this compound is unavailable, the isoxazole scaffold is recognized for its potential in the development of antiprotozoal agents nih.gov. A chemical library of substituted 3-aminoisoxazoles, a class to which the target compound belongs, was screened for antileishmanial activity against Leishmania donovani, with several compounds showing significant inhibition of the parasite nih.govnih.gov. Similarly, various isoxazole derivatives, such as 3,5-bis(4-amidinophenyl)isoxazole and 3-Br-isoxazoline-based compounds, have been evaluated for their anti-malarial activity against Plasmodium falciparum nih.govnih.gov. Some 2-phenyl benzo[d]isothiazol-3(2H)-ones, which are structurally related, have shown nanomolar inhibitory activity against P. falciparum by targeting the MEP pathway enzyme, IspD wustl.edu.

Nitric Oxide Scavenging Activity

There is no information in the searched literature regarding the nitric oxide (NO) scavenging activity of this compound. The scavenging of excess nitric oxide is a therapeutic strategy for various diseases where overproduction of NO is implicated nih.gov. Various compounds, including those containing phenolic and terpenoid components, are known to possess NO scavenging abilities dovepress.com. While some heterocyclic compounds have been investigated for this activity, specific data for this compound is not available.

Preclinical Evaluation and in Vivo Studies of 6 Phenylbenzo D Isoxazol 3 Amine and Its Potent Analogues

In vitro Biological Assays for Initial Efficacy Screening

The initial phase of preclinical evaluation for 6-Phenylbenzo[d]isoxazol-3-amine and its analogues involves a battery of in vitro assays. These laboratory-based tests are designed to rapidly assess the biological activity of the compounds at a cellular and molecular level, providing essential data on their potential efficacy and mechanism of action before proceeding to more complex and resource-intensive in vivo studies.

The interaction of small molecules with specific enzymes is a cornerstone of modern pharmacology. For analogues of this compound, enzyme activity assays are employed to quantify their inhibitory or activating effects on specific molecular targets. A significant area of investigation for isoxazole (B147169) derivatives has been their anti-inflammatory potential, often mediated through the inhibition of cyclooxygenase (COX) enzymes.

A study investigating a series of novel isoxazole derivatives assessed their in vitro inhibitory potential against both COX-1 and COX-2 enzymes. nih.gov The results of these assays are crucial for determining the selectivity of the compounds, as selective inhibition of COX-2 is often desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition. Several of the tested isoxazole derivatives were identified as potent and selective COX-2 inhibitors, indicating their potential as anti-inflammatory agents. nih.govnih.gov For instance, certain isoxazole derivatives with chloro or bromo substitutions on a phenyl ring demonstrated significant anti-inflammatory activity and were found to be more selective towards the COX-2 enzyme. nih.gov

In the context of oncology, the inhibition of Hypoxia-Inducible Factor (HIF)-1α, a key transcription factor in tumor progression, has been a target of interest. While direct enzyme activity on HIF-1α is not typically measured, the functional consequence of its inhibition is assessed through reporter assays as detailed in the following section. However, off-target enzyme activities are also important to characterize. For example, a potent benzo[d]isoxazole-based HIF-1α inhibitor was tested against a panel of enzymes and was found to have some inhibitory activity against monoamine oxidase A (MAO-A). nih.gov

Cell-based functional assays provide a more physiologically relevant context to assess the activity of a compound compared to isolated enzyme assays. These assays can measure the downstream effects of a compound on a specific signaling pathway within a living cell. A prominent example for the evaluation of benzo[d]isoxazole analogues is the dual-luciferase reporter assay.

This assay is particularly useful for studying the regulation of gene expression. Researchers have utilized this system to identify and characterize benzo[d]isoxazole derivatives as inhibitors of HIF-1α transcription. nih.govnih.govacs.org In this setup, cells, such as HEK293T, are engineered to express a firefly luciferase gene under the control of a promoter that is activated by HIF-1α. A second luciferase gene, typically Renilla luciferase, is also expressed under the control of a constitutive promoter to serve as an internal control for cell viability and transfection efficiency.

By measuring the relative light units produced by each luciferase, the specific inhibition of the HIF-1α pathway can be quantified. In one such study, 26 benzo[d]isoxazole derivatives were synthesized and evaluated. nih.govnih.govacs.org Several compounds demonstrated potent inhibitory activity, with IC₅₀ values in the nanomolar range. nih.govnih.gov Notably, compounds with dimethylamino and acetyl groups on the para-position of a phenyl ring were identified as highly potent HIF-1α transcriptional inhibitors, both with an IC₅₀ value of 24 nM. nih.gov Further validation in these cell-based systems included measuring the mRNA expression of HIF-1α downstream target genes, such as VEGF and PDK1, which showed a concentration-dependent decrease upon treatment with the active compounds. nih.gov

Table 1: Inhibitory Effects of Selected Benzo[d]isoxazole Analogues on HIF-1α Transcription

Compound Substitution IC₅₀ (nM)
15 p-N(CH₃)₂ 24
31 p-COCH₃ 24

| Lead Compound 1 | Unsubstituted | 310 |

Data sourced from a study on benzo[d]isoxazole derivatives as HIF-1α inhibitors. nih.gov

A crucial step in the initial screening of potential anticancer agents is the evaluation of their cytotoxicity against a panel of human cancer cell lines. This provides insights into the potency and spectrum of activity of the compounds. Various isoxazole and benzo[d]isoxazole derivatives have been subjected to such evaluations.

For instance, a series of isoxazole-carboxamide derivatives were evaluated for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines using the MTT assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The results, typically expressed as the half-maximal inhibitory concentration (IC₅₀), quantify the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

In this particular study, some compounds showed significant activity. For example, compound 2d was most active against HeLa cells with an IC₅₀ of 15.48 µg/ml, while both 2d and 2e were most active against Hep3B cells with IC₅₀ values of around 23 µg/ml. nih.gov Another study on 2-substituted benzo[d] nih.govacs.orgazoles, which includes benzoxazole (B165842) and benzimidazole scaffolds structurally related to benzo[d]isoxazoles, also demonstrated the antiproliferative potential of these heterocyclic systems against a panel of human cancer cell lines. nih.govmdpi.com

Table 2: Cytotoxicity (IC₅₀) of Selected Isoxazole-Carboxamide Analogues against Human Cancer Cell Lines

Compound MCF-7 (Breast) µg/ml HeLa (Cervical) µg/ml Hep3B (Liver) µg/ml
2a >100 39.80 >100
2d 63.10 15.48 23.11
2e >100 >100 23.36

| Doxorubicin (Control) | 0.45 | 0.51 | 0.49 |

Data is presented for selected compounds from a study on isoxazole-amide analogues. nih.gov

In vivo Efficacy and Mechanistic Validation in Animal Models

Following promising in vitro results, the evaluation of this compound and its analogues progresses to in vivo studies in animal models. These studies are essential for understanding the compound's efficacy, pharmacokinetics, and mechanism of action in a whole-organism setting, providing a bridge between laboratory findings and potential clinical applications.

The therapeutic potential of benzo[d]isoxazole derivatives extends to neurological disorders. While direct studies on this compound in neurodegenerative models are not extensively reported, research on structurally related compounds provides a strong rationale for their investigation in this area. For example, a series of novel benzo[d]isoxazole derivatives were designed and synthesized as anticonvulsants. nih.gov The most potent of these, compound Z-6b , showed high protection against maximal electroshock (MES)-induced seizures in mice, with an ED₅₀ value of 20.5 mg/kg. nih.gov Mechanistic studies revealed that this compound selectively blocks the voltage-gated sodium channel NaV1.1, a target implicated in epilepsy. nih.gov

Furthermore, research into other benzo-fused heterocyclic compounds, such as benzo[d]oxazoles and benzimidazoles, has demonstrated neuroprotective effects in models of neurodegeneration. nih.govresearchgate.net For instance, certain benzo[d]oxazole derivatives have shown protective effects in β-amyloid-induced cellular models of Alzheimer's disease. nih.gov These findings suggest that the benzo[d]isoxazole scaffold is a promising starting point for the development of novel therapeutics for a range of neurological conditions, including neurodegenerative diseases. Animal models are invaluable for these studies, allowing for the assessment of a compound's ability to cross the blood-brain barrier and exert its effects on the central nervous system. frontiersin.org

Based on the in vitro anti-inflammatory activity observed in enzyme assays, the in vivo efficacy of isoxazole derivatives has been evaluated in animal models of inflammation. A commonly used model is the carrageenan-induced rat paw edema model, which assesses the ability of a compound to reduce acute inflammation. nih.govnveo.org

In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The anti-inflammatory effect of a test compound is determined by measuring the reduction in paw volume compared to a control group. Several studies have reported that isoxazole derivatives exhibit significant anti-inflammatory activity in this model. nih.govmdpi.comnih.gov For example, a series of indolyl-isoxazoles demonstrated good anti-inflammatory activity, with some compounds causing a reduction in edema by as much as 73.7%. nih.gov Another study found that certain isoxazole derivatives were more potent than reference drugs such as celecoxib, diclofenac, and indomethacin in reducing paw edema. mdpi.com These in vivo studies provide crucial evidence for the therapeutic potential of this class of compounds in treating inflammatory diseases.

Antitumor Efficacy in Xenograft Models

There is no specific information available in the reviewed literature detailing the antitumor efficacy of this compound in xenograft models. While related compounds have been investigated, direct evidence of this particular compound's ability to inhibit tumor growth in such models has not been reported.

For instance, studies on other substituted 3-aminobenzo[d]isoxazole derivatives have shown that they can act as inhibitors of receptor tyrosine kinases, with some compounds demonstrating in vivo efficacy in tumor growth models. However, these findings are not directly transferable to this compound.

Target Engagement and Pharmacodynamic Biomarker Studies in vivo

Similarly, there is a lack of specific data on in vivo target engagement and the identification of pharmacodynamic biomarkers for this compound. Research on analogous compounds, such as N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, has identified them as inhibitors of the TRIM24 bromodomain, demonstrating a potential mechanism of action for that class of molecules. However, the specific molecular targets of this compound have not been elucidated in the available literature.

Materials Science Applications and Advanced Material Development

The broader class of isoxazole derivatives has been explored for various applications in materials science. These applications often leverage the unique electronic and structural properties of the isoxazole ring. However, specific research detailing the use of This compound in the development of advanced materials is not currently available. The potential for this compound to be used in polymers, organic electronics, or other advanced materials has not been specifically investigated or reported.

Future Perspectives and Emerging Research Directions for 6 Phenylbenzo D Isoxazol 3 Amine

Development of Novel Therapeutic Agents

The benzisoxazole scaffold is a cornerstone in a multitude of compounds with a wide array of pharmacological activities. nih.gov Research has demonstrated its presence in agents developed for antimicrobial, anticancer, anti-inflammatory, and antipsychotic purposes. nih.govnih.gov The future development of novel therapeutic agents derived from 6-Phenylbenzo[d]isoxazol-3-amine will likely build upon this foundation. By modifying the phenyl group and the amine substituent, researchers can create libraries of new chemical entities. These novel derivatives can then be screened for enhanced potency and selectivity against a variety of disease targets, including those for cancer, neurodegenerative disorders, and infectious diseases. nih.govmdpi.com For instance, recent studies on isoxazole-based compounds have shown promise in targeting the tubulin protein in cancer cells, even in cases of resistance to existing drugs like docetaxel. nih.gov This suggests a potential avenue for developing this compound derivatives as next-generation anticancer agents. nih.gov

Exploration of New Biological Targets

The benzisoxazole moiety and its analogues are known to interact with a diverse set of biological targets. nih.gov These include, but are not limited to, enzymes like α-glucosidase and monoamine oxidase (MAO), as well as various receptors such as dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netnih.govnih.gov Future research should focus on identifying novel biological targets for this compound. High-throughput screening and chemoproteomics could unveil previously unknown protein interactions, opening up new therapeutic possibilities. For example, some NBD derivatives, which share structural similarities, have been found to act as uncouplers of oxidative phosphorylation, pointing towards potential metabolic targets. nih.gov The exploration could also extend to targets like Bruton's tyrosine kinase (BTK), a critical protein in B-cell malignancies, for which novel benzisoxazole-based PROTAC degraders are being developed. acs.org

Table 1: Potential Biological Target Classes for Benzisoxazole Derivatives

Target ClassExamplesPotential Therapeutic Area
Enzymesα-Glucosidase, Monoamine Oxidase (MAO-A, MAO-B), Tyrosine Kinases (e.g., BTK), DPP-IVDiabetes, Neurodegenerative Diseases, Cancer, Inflammation
ReceptorsDopamine Receptors, Serotonin Receptors (5-HT1A, 5-HT2A)Schizophrenia, Depression, Anxiety
Ion ChannelshERG ChannelsCardiovascular Safety Assessment
Structural ProteinsTubulinCancer
OthersOxidative Phosphorylation Proteins, Aspartate-Glutamate Carrier (AGC)Metabolic Disorders, Cancer

Advanced Drug Delivery Systems and Prodrug Design

To overcome challenges like poor solubility or non-specific targeting, advanced drug delivery systems and prodrug strategies are essential. nih.govresearchgate.net For compounds like this compound, which may have limited water solubility, formulating them into nanocarriers such as liposomes, micelles, or polymeric nanoparticles could enhance their bioavailability and therapeutic efficacy. nih.govresearchgate.netgenesispub.org These systems can be designed for targeted delivery to diseased tissues, thereby minimizing systemic side effects. nih.gov

Prodrug design is another powerful strategy. researchgate.netnih.gov By chemically modifying the parent compound into an inactive form that gets converted to the active drug in vivo, issues related to poor absorption or rapid metabolism can be addressed. researchgate.netresearchgate.net For this compound, the amine group is a prime site for creating prodrugs, for instance, by forming amides or carbamates that are enzymatically cleaved in the body to release the active molecule. orientjchem.org This approach has been successfully used to improve the solubility and permeability of other drug candidates, such as pyrazolo[3,4-d]pyrimidine compounds. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmednexus.orgnih.gov These technologies can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of new molecules. nih.govbohrium.com For this compound, AI can be used for:

De Novo Design: Generating novel derivatives with optimized properties by using models like generative adversarial networks (GANs) or variational autoencoders (VAEs). nih.govmednexus.org

Virtual Screening: Rapidly screening large virtual libraries of compounds against specific biological targets to identify the most promising candidates for synthesis and testing. nih.govbohrium.com

Predictive Modeling: Building models to predict structure-activity relationships (SAR), helping to guide the chemical synthesis process toward more potent and selective compounds. nih.govmdpi.com

By integrating AI, researchers can accelerate the design-make-test-analyze cycle, making the discovery of new drugs based on the this compound scaffold more efficient and cost-effective. mednexus.orgmdpi.com

Collaborative and Multidisciplinary Research Initiatives

The complexity of modern drug discovery necessitates a collaborative approach. mdpi.com Advancing the research on this compound will require the combined expertise of medicinal chemists, pharmacologists, biologists, computational scientists, and clinicians. uu.nl Open-source data sharing and participation in public-private partnerships can foster innovation and avoid redundant efforts. For example, collaborations between academic institutions and pharmaceutical companies can bridge the gap between basic research and clinical development. neurocrine.com Such initiatives can accelerate the translation of promising preclinical findings on this compound derivatives into tangible therapeutic benefits for patients. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 6-Phenylbenzo[d]isoxazol-3-amine?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling to introduce the phenyl group. For example, brominated benzisoxazole precursors (e.g., 5-bromobenzo[d]isoxazol-3-amine) can undergo coupling with phenylboronic acid derivatives under palladium catalysis . Boc protection of the amine group prior to coupling improves reaction efficiency, followed by deprotection under acidic conditions . Alternative routes may involve direct functionalization of the benzisoxazole core, though regioselectivity must be carefully controlled using directing groups or optimized reaction conditions.

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Stock solutions : Dissolve in DMSO and aliquot to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for 1 month .
  • Solid form : Store under inert atmosphere (e.g., argon) at 2–8°C in airtight, light-protected containers .
  • Handling : Use gloves and eye protection due to skin/eye irritation risks (H315, H319) .

Q. What analytical techniques are optimal for structural characterization?

  • Methodological Answer :
  • NMR spectroscopy : Confirm phenyl substitution patterns and amine proton integration (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl/amine signals).
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular formula (e.g., C₁₃H₁₁N₂O, exact mass 211.0871) .
  • HPLC : Assess purity (>98% by area normalization) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Purity validation : Re-test activity using rigorously purified samples (e.g., via recrystallization or preparative HPLC) to rule out impurities .
  • Assay conditions : Standardize in vitro assays (e.g., BRD4 inhibition studies) by controlling variables like DMSO concentration (<1%), incubation time, and temperature .
  • Structural analogs : Compare activity with derivatives (e.g., 6-methyl or 5-trifluoromethyl analogs) to identify critical substituents .

Q. What strategies improve aqueous solubility of this compound for in vivo studies?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PEG300/Tween 80 mixtures (e.g., 10% DMSO, 40% PEG300, 50% saline) with sonication (37°C, 15 min) to achieve homogeneous solutions .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the amine position, which hydrolyze in vivo to release the active compound .
  • Nanoparticle formulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How does the substitution pattern on the benzisoxazole core influence bioactivity?

  • Methodological Answer :
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl at position 5) enhance binding to hydrophobic pockets in target proteins (e.g., BRD4 bromodomains) .
  • Steric effects : Bulky substituents (e.g., phenyl at position 6) may restrict rotational freedom, improving selectivity for specific isoforms .
  • Data-driven SAR : Use computational docking (e.g., AutoDock Vina) to predict binding modes, followed by synthesis and testing of targeted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.